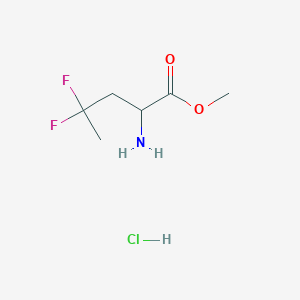

![molecular formula C20H19FN2OS B2944693 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 295362-15-1](/img/structure/B2944693.png)

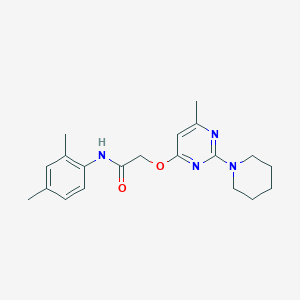

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a complex organic molecule. It contains a thiazole ring (a type of heterocyclic compound), a fluorobenzamide group, and a tert-butylphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as coupling reactions, substitution reactions, and condensation reactions .科学的研究の応用

Aggregation-Induced Emission Enhancement

A study developed a phenylbenzoxazole-based organic compound, which, while not the exact chemical , shares structural similarities and exhibited a distinct aggregation-induced enhanced emission in the solid state. This property was attributed to a specific three-dimensional cross-stacking between molecules, driven by specific interactions and hydrogen bonds. The expansion of cross-dipole stacking into a three-dimensional network was identified as a dominant factor for emission enhancement in solids/aggregates, highlighting the potential of such compounds in solid-state lighting or display technologies (Qian et al., 2012).

Mechanistic Insights into Emissive States

Another study on a phenylbenzoxazole-based organic compound revealed that the mechanism behind condensed-state emission enhancement involved the prohibition of transition from a local excited state to a nonemissive twisted intramolecular charge transfer (TICT) excited state. This partial restriction in condensed states led to an intermediate emissive quasi-TICT state, suggesting applications in materials science where controlled emission properties are crucial (Li et al., 2015).

Molecular Aggregation and Fluorescence Effects

Research on 1,3,4-thiadiazole derivatives, including compounds structurally related to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, demonstrated specific molecular aggregation phenomena that could induce charge transfer within molecules, affecting fluorescence emissions. These findings open up possibilities for using such compounds as fluorescence probes in biological or molecular medicine applications, given their distinct fluorescence effects that can be easily identified and utilized (Budziak et al., 2019).

Antimicrobial Applications

A study on fluorobenzamides containing thiazole and thiazolidine structures highlighted their potential as promising antimicrobial analogs. The incorporation of fluorine atoms in these compounds, including those structurally similar to the compound , was essential for enhancing antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Desai et al., 2013).

Topoisomerase IB Inhibitors and Cytotoxicity

Thiazole-based stilbene analogs, structurally related to this compound, were designed and synthesized for evaluation as DNA topoisomerase IB inhibitors. These compounds showed variable inhibitory activities and exhibited high cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Liu et al., 2022).

特性

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS/c1-20(2,3)15-8-4-13(5-9-15)17-12-25-19(22-17)23-18(24)14-6-10-16(21)11-7-14/h4-12H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWJQBUWHWQYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)

![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)

![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)